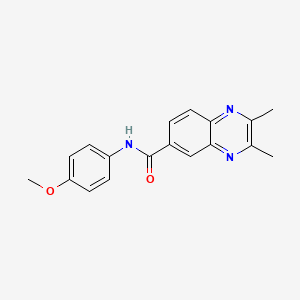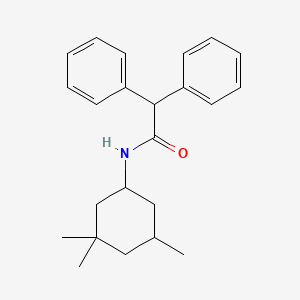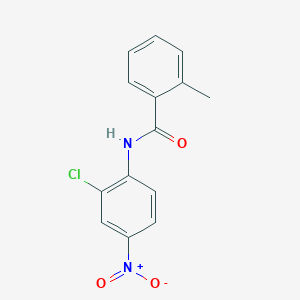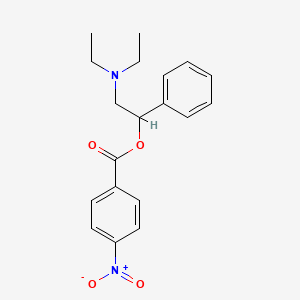![molecular formula C21H24N6O8S B11529845 4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B11529845.png)
4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENYL}MORPHOLINE is a complex organic compound featuring a morpholine ring, sulfonyl group, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENYL}MORPHOLINE typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Nitro Groups: Nitration reactions using nitric acid or a mixture of nitric and sulfuric acids can introduce nitro groups onto the aromatic ring.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{2-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENYL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENYL}MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrophenyl groups can participate in hydrogen bonding, electrostatic interactions, and π-π stacking with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENYL}MORPHOLINE: is similar to other morpholine derivatives and nitrophenyl compounds.
Morpholine-4-sulfonamide: Another compound with a morpholine ring and sulfonyl group.
4-Nitrophenylhydrazine: A compound with a nitrophenyl group and hydrazine linkage.
Properties
Molecular Formula |
C21H24N6O8S |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-2-morpholin-4-ylsulfonyl-4-nitroaniline |
InChI |
InChI=1S/C21H24N6O8S/c28-26(29)17-2-4-20(24-5-9-34-10-6-24)16(13-17)15-22-23-19-3-1-18(27(30)31)14-21(19)36(32,33)25-7-11-35-12-8-25/h1-4,13-15,23H,5-12H2/b22-15+ |
InChI Key |
BSWHHDFEBLKULZ-PXLXIMEGSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11529777.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11529782.png)


acetyl]hydrazono}butanamide](/img/structure/B11529817.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11529825.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B11529828.png)
![3-[(2E)-2-benzylidenehydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11529835.png)
![3-(3,4-dichlorophenyl)-1-(5,5-dimethyl-3-{[(E)-pyridin-3-ylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11529838.png)

![1-{(E)-[(2,5-dimethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11529844.png)
![3,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529849.png)
![N'-[(E)-furan-2-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11529854.png)
